REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([Cl:10])=[C:4](Cl)[C:3]=1[Cl:12].[NH2:13][NH2:14].C(N(CC)CC)C>C(O)C>[Cl:10][C:5]1[C:6]([C:8]#[N:9])=[N:7][C:2]([Cl:1])=[C:3]([Cl:12])[C:4]=1[NH:13][NH2:14]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice water
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture thereafter cooled to 40°C
|
Type
|
CUSTOM
|
Details
|
the solid 3,5,6-trichloro-4-hydrazinopicolinonitrile product which precipitated
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration, water
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was recovered in a yield of 20.6 grams (87 percent of theoretical) melting at 178°-181°C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=C(C1NN)Cl)Cl)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |